molecular formula C14H13NO3 B6183249 methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate CAS No. 2121333-30-8

methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate

Cat. No. B6183249
CAS RN: 2121333-30-8
M. Wt: 243.3
InChI Key:
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Description

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate (MDC) is a heterocyclic compound that has been studied extensively in both laboratory and clinical settings. MDC is a member of the indene family and is composed of an oxazole ring and a methyl group attached to a carboxylic acid. It has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells and has been used in studies of the mechanisms of drug-resistant cancer cells. In addition, methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has been studied for its potential to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been used in studies of the effects of environmental contaminants on the human body.

Mechanism of Action

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has been studied for its ability to inhibit the growth of cancer cells. It has been found to act as an inhibitor of the enzyme topoisomerase II, which is responsible for the replication and transcription of DNA. In addition, methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has been found to inhibit the activity of several other enzymes, including proteases, phosphatases, and kinases.
Biochemical and Physiological Effects
methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, and has been shown to reduce the levels of pro-inflammatory cytokines in the body. In addition, methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has been found to reduce the levels of cholesterol and triglycerides in the blood, and has been shown to have anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available commercially. In addition, its mechanism of action is well-understood, making it an ideal compound for studying the effects of drugs on cancer cells. However, methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has some limitations for laboratory experiments. It is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, its effects on other enzymes and proteins are not fully understood, making it difficult to predict the effects of methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate on different cellular processes.

Future Directions

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate has a wide range of potential future directions. It could be used in studies of the effects of environmental contaminants on the human body. Additionally, it could be studied for its potential to inhibit the growth of bacteria, fungi, and other microorganisms. It could also be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of cancer. Finally, it could be studied for its potential to inhibit the activity of other enzymes, including proteases, phosphatases, and kinases.

Synthesis Methods

Methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-inden-4-yl chloride with anhydrous potassium carbonate in dimethylformamide (DMF). This reaction forms an intermediate product, 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid. The intermediate product is then reacted with methyl iodide in the presence of a base such as sodium hydroxide to form methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate involves the condensation of 2,3-dihydro-1H-inden-4-ylamine with ethyl 2-bromoacetate to form the intermediate ethyl 3-(2,3-dihydro-1H-inden-4-yl)-2-oxopropanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-inden-4-ylamine", "ethyl 2-bromoacetate", "hydroxylamine hydrochloride", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1H-inden-4-ylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 3-(2,3-dihydro-1H-inden-4-yl)-2-oxopropanoate.", "Step 2: Reaction of ethyl 3-(2,3-dihydro-1H-inden-4-yl)-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.", "Step 3: Cyclization of the oxime with acetic anhydride in the presence of a base such as pyridine to form methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate." ] }

CAS RN

2121333-30-8

Product Name

methyl 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylate

Molecular Formula

C14H13NO3

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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